N1-Feruloylspermidine
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Overview
Description
N1-Feruloylspermidine is a derivative of spermidine, a biogenic polyamine formed from putrescine. Spermidine is a precursor of spermine and is essential for both normal and neoplastic tissue growth. This compound is critical in plant development and defense .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Feruloylspermidine can be synthesized through the reaction of feruloyl-CoA with spermidine. The reaction is catalyzed by hydroxycinnamoyl transferases, which facilitate the transfer of the feruloyl group to spermidine .
Industrial Production Methods
the synthesis typically involves the use of recombinant enzymes to catalyze the reaction between feruloyl-CoA and spermidine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N1-Feruloylspermidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can modify the feruloyl group.
Substitution: Substitution reactions can occur at the amine groups of spermidine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced feruloyl derivatives .
Scientific Research Applications
N1-Feruloylspermidine has a wide range of scientific research applications, including:
Mechanism of Action
N1-Feruloylspermidine exerts its effects through various molecular targets and pathways. It is involved in the regulation of gene expression related to stress responses in plants. The compound interacts with specific proteins and enzymes, modulating their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N1-Caffeoylspermidine: Another hydroxycinnamic acid amide with similar properties but different biological activities.
N1,N10-Diferuloylspermidine: A compound with two feruloyl groups, exhibiting enhanced antioxidant properties.
Uniqueness
N1-Feruloylspermidine is unique due to its specific role in plant defense and development. Its ability to modulate stress responses and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C17H27N3O3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-N-[4-(3-aminopropylamino)butyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H27N3O3/c1-23-16-13-14(5-7-15(16)21)6-8-17(22)20-12-3-2-10-19-11-4-9-18/h5-8,13,19,21H,2-4,9-12,18H2,1H3,(H,20,22)/b8-6+ |
InChI Key |
NABYCXSHQMCCEZ-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCNCCCN)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCCCNCCCN)O |
Origin of Product |
United States |
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